molecular formula C17H10N2O2 B14353106 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile CAS No. 90290-84-9

4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile

Cat. No.: B14353106
CAS No.: 90290-84-9
M. Wt: 274.27 g/mol
InChI Key: NKJXRBIYJMFCGN-UHFFFAOYSA-N
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Description

4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzylidene group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile typically involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . Another method involves the reaction of phthaloylglycylglycine with appropriate aldehydes . The reaction conditions often require high temperatures, typically in the range of 160-190°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxazole ring into a more saturated form.

    Substitution: This can occur at the benzylidene or benzonitrile moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dihydro-oxazole derivative .

Mechanism of Action

The mechanism of action of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can enhance binding affinity, while the benzonitrile moiety can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is a versatile scaffold in medicinal chemistry, and the presence of both benzylidene and benzonitrile groups enhances its potential for diverse applications .

Properties

CAS No.

90290-84-9

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)benzonitrile

InChI

InChI=1S/C17H10N2O2/c18-11-13-6-8-14(9-7-13)16-19-15(17(20)21-16)10-12-4-2-1-3-5-12/h1-10H

InChI Key

NKJXRBIYJMFCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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